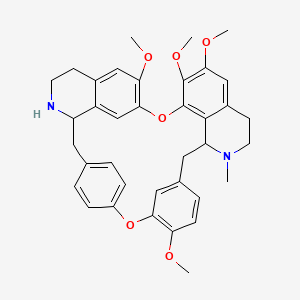

N'-Nor-D-tetrandrine

Description

Overview of Bisbenzylisoquinoline Alkaloids and Research Significance

Bisbenzylisoquinoline (BBIQ) alkaloids are a structurally diverse group of natural products found predominantly in plants of the Berberidaceae, Monimiaceae, and Ranunculaceae families. tandfonline.com These compounds are characterized by a structure formed from the dimerization of two benzylisoquinoline units, linked by one or more ether bridges. tandfonline.com The BBIQ family has been a subject of intense scientific interest for centuries due to the potent and varied biological activities exhibited by its members. frontiersin.org

Historically, plants containing these alkaloids have been staples in traditional medicine systems, particularly in Chinese medicine. nih.gov Modern phytochemical and pharmacological studies have validated many of these traditional uses and continue to uncover new therapeutic potentials. The research significance of BBIQ alkaloids is vast, with investigations demonstrating a wide array of effects, including anti-inflammatory, immunosuppressive, and cardiovascular activities. tandfonline.comuveitis.org Notably, many BBIQ alkaloids are explored for their potential in oncology, particularly for their ability to induce cancer cell death and reverse multidrug resistance (MDR), a major obstacle in chemotherapy. nih.gov

Table 1: Representative Bisbenzylisoquinoline Alkaloids and Their Research Significance

| Alkaloid | Primary Research Focus | Key Investigated Activities |

|---|---|---|

| Tetrandrine (B1684364) | Cancer, Inflammation, Fibrosis, Cardiovascular Disease | Calcium channel blocking, P-glycoprotein (P-gp) inhibition, anti-proliferative, anti-inflammatory. frontiersin.orgnih.gov |

| Berbamine (B205283) | Cancer, Cardiovascular Disease | Induction of apoptosis in cancer cells, calcium channel blocking. nih.govmdpi.com |

| Dauricine (B190908) | Cardiovascular Disease | Antiarrhythmic, calcium channel blocking. nih.gov |

| Cepharanthine | Cancer, Alopecia | Reversal of multidrug resistance, anti-inflammatory. |

| Fangchinoline (B191232) | Cancer, Inflammation | Anti-proliferative, NR4A1 antagonist activity. mdpi.com |

Derivation and Relationship to Tetrandrine in Research Context

N'-Nor-D-tetrandrine is a direct derivative of tetrandrine, one of the most extensively studied BBIQ alkaloids. frontiersin.org The nomenclature "nor" in organic chemistry signifies the removal of a carbon atom and its associated hydrogens from a parent structure. In the case of this compound, the prefix indicates the demethylation at one of the tertiary nitrogen atoms (N') of the tetrandrine molecule. This process, known as N-demethylation, is a common metabolic reaction and a deliberate synthetic strategy in medicinal chemistry. deakin.edu.au

Historical Perspective of Academic Investigations on Analogous Compounds

The academic investigation of benzylisoquinoline alkaloids has a rich history dating back over two centuries. The field was arguably launched with the isolation of morphine from the opium poppy in 1806, which marked the first-ever purification of an alkaloid and ignited scientific curiosity in plant-derived compounds. Another prominent BBIQ alkaloid, (+)-tubocurarine, is the active component of curare, a poison historically used on arrow tips by indigenous South American peoples for hunting. Its isolation and characterization led to its development as a muscle relaxant in modern medicine.

For much of the 20th century, research focused on isolating new alkaloids from natural sources and elucidating their complex chemical structures. Tetrandrine was isolated from the root of Stephania tetrandra, a plant used in traditional Chinese medicine known as "Han Fang Ji". uveitis.org Early studies established its molecular formula and bisbenzylisoquinoline structure. frontiersin.org Subsequent pharmacological research in the latter half of the century identified its function as a calcium channel blocker, which explained its traditional use for conditions like hypertension. nih.gov This foundational work on tetrandrine and other analogous BBIQ alkaloids like berbamine and dauricine has paved the way for more targeted, mechanism-based research in recent decades. nih.govnih.gov

Scope and Objectives of Contemporary Research on this compound

While published research specifically on this compound is limited, the scope and objectives of its investigation can be inferred from the extensive work on its parent compound, tetrandrine, and other closely related analogs. Contemporary research on tetrandrine derivatives is highly focused and multi-faceted. frontiersin.org

A primary objective is the enhancement of anticancer activity. frontiersin.org Tetrandrine is known to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and trigger autophagy. nih.gov A key area of interest is its ability to reverse multidrug resistance (MDR) in tumors. nih.gov MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel chemotherapeutic drugs from cancer cells. Tetrandrine can inhibit P-gp, thereby sensitizing resistant cancer cells to treatment. nih.gov

Therefore, the principal research objectives for this compound would include:

Synthesis and Characterization: Developing efficient methods for its synthesis, likely through the N-demethylation of tetrandrine, and fully characterizing its physicochemical properties.

Comparative Pharmacological Evaluation: Directly comparing the biological activities of this compound with tetrandrine. This includes assessing its potency as an anticancer agent, its efficacy in inhibiting P-gp, and its activity as a calcium channel blocker.

Structure-Activity Relationship (SAR) Studies: Using the data from comparative studies to understand how the absence of the N'-methyl group influences the molecule's interaction with biological targets. This knowledge is crucial for the rational design of future analogs with improved properties.

Investigation of Bioavailability: Determining if the structural modification improves upon the poor water solubility and bioavailability that limits the therapeutic application of tetrandrine. frontiersin.orgnih.gov

The study of this compound represents a targeted approach within the broader field of natural product chemistry, aiming to refine and enhance the therapeutic properties of a promising class of alkaloids.

Structure

3D Structure

Properties

CAS No. |

70191-82-1 |

|---|---|

Molecular Formula |

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

9,20,21,25-tetramethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C37H40N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-33(45-37)31(41-3)19-24(27)12-14-38-28/h6-11,18-21,28-29,38H,12-17H2,1-5H3 |

InChI Key |

LHIFPLJVJKKRTD-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CCN6)OC)O3)C=C5)OC)OC |

Other CAS No. |

38769-08-3 |

Synonyms |

N-(2)-nor-d-tetrandrine |

Origin of Product |

United States |

Isolation, Biosynthesis, and Biogenetic Research

Natural Occurrence and Botanical Sources of Parent Alkaloids

N'-Nor-D-tetrandrine itself is not typically isolated directly from natural sources in significant quantities; rather, it is primarily known as a derivative of its parent compounds, tetrandrine (B1684364) and fangchinoline (B191232). These parent alkaloids are predominantly found in plants belonging to the Menispermaceae family, commonly known as the moonseed family. nih.govmdpi.com The most notable botanical source is the root of Stephania tetrandra, a plant utilized in traditional Chinese medicine. nih.govnih.gov

Bisbenzylisoquinoline alkaloids, the class to which tetrandrine and fangchinoline belong, are also present in other plant families, though in lesser abundance. These include the Berberidaceae (barberry family), Ranunculaceae (buttercup family), and Lauraceae (laurel family). nih.govlookchem.com The distribution of these alkaloids across different plant families highlights the diverse yet related biochemical pathways that have evolved in the plant kingdom.

Table 1: Botanical Sources of Parent Bisbenzylisoquinoline Alkaloids

| Family | Genus | Species | Common Name | Parent Alkaloids |

|---|---|---|---|---|

| Menispermaceae | Stephania | tetrandra | Fen Fang Ji | Tetrandrine, Fangchinoline |

| Menispermaceae | Cyclea | peltata | Tetrandrine | |

| Menispermaceae | Cocculus | pendulus | Bisbenzylisoquinoline alkaloids | |

| Berberidaceae | Berberis | various | Barberry | Bisbenzylisoquinoline alkaloids |

| Ranunculaceae | Thalictrum | various | Meadow-rue | Bisbenzylisoquinoline alkaloids |

Biosynthetic Pathways and Precursor Studies of Related Compounds

The biosynthesis of bisbenzylisoquinoline alkaloids like tetrandrine is a complex process that originates from the amino acid L-tyrosine. researchgate.netfrontiersin.org The pathway involves a series of enzymatic reactions to construct the characteristic dimeric structure.

The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net These two molecules are then condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, which is the central precursor for the vast majority of benzylisoquinoline alkaloids. researchgate.netfrontiersin.org

Following the formation of (S)-norcoclaurine, a sequence of methylation reactions occurs. (S)-norcoclaurine is first methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine. frontiersin.orgnih.gov Subsequently, coclaurine (B195748) N-methyltransferase (CNMT) adds a methyl group to the nitrogen atom, forming N-methylcoclaurine. frontiersin.orgnih.gov

The final and most critical step in the formation of the bisbenzylisoquinoline scaffold is the oxidative coupling of two N-methylcoclaurine monomers. This reaction is catalyzed by cytochrome P450 enzymes, which facilitate the formation of the diaryl ether bridges that link the two benzylisoquinoline units. frontiersin.orgnih.gov The specific stereochemistry of the monomers and the regioselectivity of the coupling determine the final structure of the resulting alkaloid, such as tetrandrine.

Table 2: Key Intermediates and Enzymes in the Biosynthesis of Bisbenzylisoquinoline Alkaloids

| Precursor/Intermediate | Enzyme | Reaction | Product |

|---|---|---|---|

| L-Tyrosine | Tyrosine Decarboxylase / Hydroxylase | Decarboxylation & Hydroxylation | Dopamine |

| L-Tyrosine | Multiple steps | Conversion | 4-hydroxyphenylacetaldehyde |

| Dopamine + 4-hydroxyphenylacetaldehyde | Norcoclaurine synthase (NCS) | Pictet-Spengler condensation | (S)-Norcoclaurine |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | O-methylation | (S)-Coclaurine |

| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | N-methylation | N-Methylcoclaurine |

| 2 x N-Methylcoclaurine | Cytochrome P450 enzymes | Oxidative coupling | Bisbenzylisoquinoline scaffold (e.g., Tetrandrine) |

Enzymatic and Microbial Transformation Research

While this compound is a derivative of tetrandrine, research has shown that it can be produced through the biotransformation of its parent compound. This transformation involves the selective N-demethylation of tetrandrine.

Studies have identified specific microorganisms capable of carrying out this reaction. The fungus Cunninghamella blakesleeana (ATCC 8688a) has been shown to selectively demethylate d-tetrandrine at the N-(2)-position to produce N'-(2)-nor-d-tetrandrine. mdpi.com This biotransformation is noted for its high selectivity, without the formation of significant side products. Another microorganism, Streptomyces griseus, has also been reported to perform this specific N-demethylation. frontiersin.org

The enzymes responsible for this transformation in these microorganisms are believed to be cytochrome P450 monooxygenases. In mammalian systems, cytochrome P450 enzymes, particularly isoforms like CYP3A4, CYP3A5, and CYP2E1, are known to be involved in the metabolism of tetrandrine, which can include demethylation processes. nih.gov This enzymatic N-demethylation is a key area of research for producing specific derivatives of complex natural products under mild and selective conditions, offering an alternative to chemical synthesis methods which may lack regioselectivity. mdpi.com

Extraction and Initial Purification Methodologies for Research Compounds

The isolation of the parent alkaloids, tetrandrine and fangchinoline, from their primary botanical source, Stephania tetrandra, is the first step before any subsequent transformation to this compound can be performed. Various methodologies have been developed for the efficient extraction and purification of these compounds for research purposes.

A common initial step is solvent extraction from the powdered root material. Ethanol is frequently used for this purpose, often with thermal reflux to maximize the extraction of total alkaloids. researchgate.net Following the initial extraction, a series of purification steps are employed to isolate the target compounds.

One effective technique is pH-zone-refining countercurrent chromatography. This method utilizes a two-phase solvent system and a pH gradient to separate compounds based on their differing pKa values. It has been successfully used for the separation of fangchinoline and tetrandrine from crude extracts.

Reversed-phase flash chromatography is another valuable method for the preparative isolation of these alkaloids. In this technique, a C18-packed column is used, and the compounds are separated based on their hydrophobicity. After chromatographic separation, recrystallization, often with solvents like acetone (B3395972) or ethanol, is used to obtain the pure compounds.

These methodologies provide the necessary starting materials for further research, including the enzymatic and microbial transformations that lead to the production of this compound.

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches to N'-Nor-D-tetrandrine and Analogues

The total synthesis of bisbenzylisoquinoline alkaloids like tetrandrine (B1684364), from which this compound can be derived, presents significant synthetic challenges due to their complex polycyclic structures and multiple chiral centers. Early pioneering work in 1968 by Inubushi and coworkers achieved the first total synthesis of tetrandrine, its enantiomer phaeanthine, and its diastereomer isotetrandrine (B1672621), involving over 20 steps. Key reactions in these syntheses typically include copper-catalyzed Ullmann couplings for the formation of the diaryl ether linkages and Bischler-Napieralski or N-acyl Pictet-Spengler reactions for constructing the tetrahydroisoquinoline moieties uni-muenchen.dersc.org.

More recent modular approaches to the total synthesis of tetrandrine and isotetrandrine have also been reported, often starting from commercially available building blocks and proceeding in approximately 12 steps. These routes similarly utilize N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline units and copper-catalyzed Ullmann couplings for diaryl ether formation. The sequence of these central condensation steps can influence the diastereomeric outcome, allowing for the predominant formation of either tetrandrine or its diastereomer isotetrandrine rsc.org. Computational analysis has been employed to rationalize the observed differences in diastereomeric specificities, providing insights into the reaction mechanisms and control over stereochemistry rsc.org.

Semi-Synthetic Modification Studies

Semi-synthetic modifications of D-tetrandrine and its derivatives, including this compound, are extensively explored to improve physicochemical properties, such as aqueous solubility, and to modulate biological activities. The tertiary nitrogen atoms within the isoquinoline (B145761) rings of tetrandrine are particularly amenable to derivatization, often forming salts or quaternary ammonium (B1175870) salts nih.gov.

Regioselective functionalization is critical for precisely modifying specific sites on the complex tetrandrine scaffold. While derivatization on the aromatic rings of tetrandrine has been explored, functionalization on the nitrogen atoms has gained increasing attention due to its potential to improve water solubility and simplify synthesis acs.org. Research in broader chemical contexts, such as the regioselective N-functionalization of tetraazacycloalkanes, demonstrates methods where bisaminal type compounds can be regioselectively quaternized by various alkylating agents nih.govresearchgate.net. This principle of selective modification is highly relevant to tetrandrine derivatives. Late-stage functionalization methodologies, including regioselective iodination followed by atom insertion, have been highlighted for their robust synthetic value in constructing complex architectures rsc.org.

Modification of the nitrogen atoms is a primary strategy for developing new tetrandrine derivatives. Alkylation of these nitrogen atoms has been a pioneering area of research, leading to the synthesis of mono-N-substituted and bis-N-substituted tetrandrine derivatives acs.orgacs.org. These modifications can introduce positive charges, which are hypothesized to facilitate interactions with biological targets like the phosphate (B84403) backbone of nucleic acids, thereby enhancing recognition acs.org. For instance, bis-N-substituted tetrandrine derivatives carrying different aromatic substituents attached to both nitrogen atoms have been synthesized, with characterization confirming the successful incorporation of these groups acs.org.

Beyond simple alkylation, novel methods for incorporating nitrogen atoms into existing molecular structures, such as "C-to-N atom swapping" via sulfenylnitrene-mediated insertion, are emerging in the broader field of drug discovery. While not yet specifically applied to this compound in the provided sources, such advancements represent potential future directions for skeletal editing and diversification of nitrogen-containing pharmacophores uni-muenster.detechexplorist.com.

Stereochemical control is paramount in the synthesis of this compound and its analogues, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. The natural alkaloid D-tetrandrine possesses defined stereogenic centers. During semi-synthetic modifications, particularly the incorporation of new substituents, additional chiral centers can be introduced. For example, the incorporation of benzyl (B1604629) units on the nitrogen atoms of tetrandrine has been shown to produce two new chiral centers, for which the configuration (e.g., SC,SC,RN,RN) can be established based on the known configuration of the natural product's asymmetric carbons acs.org.

In total synthesis, the choice and sequence of key condensation steps, such as Pictet-Spengler reactions, significantly influence the diastereomeric outcome. Researchers have utilized computational analysis to understand and rationalize the diastereomeric specificities observed in the synthesis of tetrandrine and isotetrandrine, allowing for methods that predominantly yield a desired diastereomer rsc.org. This demonstrates a sophisticated level of control over the stereochemistry during the construction of the complex bisbenzylisoquinoline scaffold.

Development of Novel Synthetic Methodologies

The pursuit of more efficient, selective, and environmentally benign synthetic routes is a continuous effort in the chemistry of this compound and its analogues. Novel synthetic methodologies aim to overcome limitations of traditional batch processes, improve yields, and reduce the use of hazardous reagents.

One such advancement is the application of continuous flow chemistry, which offers advantages in terms of increased productivity, enhanced safety, and the potential for in-situ analysis mdpi.com. This technology can streamline multi-step syntheses and improve reaction control. Furthermore, the development of environmentally benign methods for preparing key reagents, such as the Vilsmeier-Haack reagent without toxic components like phosgene, represents a move towards greener chemistry in complex organic synthesis scirp.org.

For tetrandrine derivatives specifically, novel synthetic analogues have been designed and synthesized to explore their pharmacological potential, often involving modifications to improve properties like anticancer activity or to address metabolic stability concerns nih.govnih.gov. These efforts highlight the ongoing development of new chemical strategies tailored to the unique challenges posed by the tetrandrine scaffold.

Characterization of Synthetic Intermediates and Final Compounds for Research Purity

Rigorous characterization of synthetic intermediates and final compounds is essential to confirm their chemical structure, purity, and identity, which is critical for reliable research findings. Common analytical techniques employed include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR), and mass spectrometry (MS) acs.org.

For example, bis-N-substituted tetrandrine derivatives have been fully characterized by elemental analysis, IR, NMR spectroscopy, and mass spectrometry, with ¹H NMR spectra often showing single sets of signals for hydrogen atoms, indicating the formation of single stereoisomers acs.org. UV-vis absorption and emission spectra are also used to further characterize these derivatives acs.org. In some cases, single-crystal X-ray diffraction analysis is performed to unequivocally confirm the molecular structure and stereochemistry of key compounds acs.org. The purification of crude products, often through techniques like silica (B1680970) gel column chromatography, is a standard practice to ensure high purity for subsequent research and evaluation nih.gov.

Molecular and Cellular Mechanisms of Action in Vitro Studies

Investigation of Cellular Proliferation Modulation

Cell Cycle Progression Analysis

Tetrandrine (B1684364) has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, primarily at the G1 phase. nih.govnih.govaacrjournals.org This blockage prevents cells from entering the S phase, where DNA replication occurs, thereby halting cell division.

Flow cytometry analyses have confirmed that treatment with tetrandrine leads to an increased population of cells in the G1 phase and a corresponding increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov In some cancer cell lines, such as hepatocellular carcinoma cells, tetrandrine has also been observed to cause arrest at the G2/M phase. proquest.com

The molecular mechanism behind this G1 arrest involves the modulation of key cell cycle regulatory proteins. aacrjournals.org Research has demonstrated that tetrandrine can:

Inhibit Cyclin-Dependent Kinases (CDKs): Tetrandrine directly inhibits the activity of G1-S–specific kinases, particularly CDK2/cyclin E and CDK4. aacrjournals.orgbohrium.com

Induce Degradation of G1 Proteins: The compound promotes the proteasome-dependent degradation of critical G1-phase proteins, including CDK4, CDK6, and cyclin D1. nih.govaacrjournals.orgspandidos-publications.com

Upregulate CDK Inhibitors: Tetrandrine treatment leads to an increased expression of CDK inhibitors like p21 and p27. nih.govaacrjournals.orgproquest.comnih.gov These inhibitors bind to cyclin-CDK complexes, further halting cell cycle progression. proquest.com

Increase p53 Expression: In cells with wild-type p53, tetrandrine can increase the expression of this tumor suppressor protein, which in turn transcriptionally activates p21. aacrjournals.org

Table 1: Effect of Tetrandrine on Cell Cycle Regulatory Proteins

| Protein | Effect of Tetrandrine | Mechanism of Action | Cell Cycle Phase Affected |

|---|---|---|---|

| Cyclin D1 | Inhibition/Downregulation | Promotes proteasome-dependent degradation. aacrjournals.org | G1 |

| CDK2/Cyclin E | Inhibition of Activity | Direct inhibition of kinase activity. aacrjournals.org | G1/S |

| CDK4 / CDK6 | Inhibition & Degradation | Direct inhibition and proteasome-dependent degradation. aacrjournals.orgspandidos-publications.com | G1 |

| p21 | Induction/Upregulation | Increased expression, possibly via p53. nih.govaacrjournals.orgproquest.com | G1 |

| p53 | Induction/Upregulation | Increased expression in wild-type p53 cells. aacrjournals.org | G1 |

Autophagy Induction and Regulation

Tetrandrine is recognized as a potent inducer of autophagy in a wide range of cell types. nih.govnih.gov Autophagy is a cellular process involving the degradation of damaged organelles and proteins to maintain cellular homeostasis. Tetrandrine's role can be complex, as it has been reported to both induce the formation of autophagosomes and, under certain conditions, block the final stages of autophagic flux.

Key findings on tetrandrine-induced autophagy include:

Autophagosome Formation: Electron microscopy and fluorescent protein-tagged LC3 have shown a significant increase in the formation of double-membraned autophagosomes in tetrandrine-treated cells. researchgate.netspandidos-publications.com

Modulation of Autophagy Markers: A hallmark of autophagy induction is the conversion of the soluble LC3-I protein to the autophagosome-associated LC3-II form. Studies consistently show that tetrandrine treatment increases LC3-II levels in a dose-dependent manner. nih.govspandidos-publications.com It also upregulates Beclin-1, a key protein in the initiation of autophagy. researchgate.net

Signaling Pathway Involvement: The induction of autophagy by tetrandrine is often linked to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and autophagy. nih.govnih.gov Tetrandrine treatment has been shown to decrease the phosphorylation of mTOR and its downstream targets. researchgate.netnih.gov In some cell types, this is mediated through the activation of AMPK (AMP-activated protein kinase). spandidos-publications.com However, mTOR-dependent autophagy that is independent of AMPK has also been reported. nih.gov

Role of Reactive Oxygen Species (ROS): The accumulation of intracellular ROS has been identified as a critical trigger for tetrandrine-induced autophagy. nih.gov

Apoptosis Pathway Activation

Tetrandrine is a well-documented inducer of apoptosis, or programmed cell death, across numerous cancer cell lines. nih.govnih.gov It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to a cascade of molecular events that result in cell death. nih.govspandidos-publications.com

The primary mechanisms of tetrandrine-induced apoptosis involve:

Caspase Activation: A central feature of apoptosis is the activation of a family of proteases called caspases. Tetrandrine treatment leads to the activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), as well as the executioner caspase, caspase-3. nih.govproquest.comnih.govspandidos-publications.com

Mitochondrial Pathway (Intrinsic): Tetrandrine influences the balance of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. It causes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. proquest.com This shift leads to the release of cytochrome c from the mitochondria into the cytoplasm, a key step in activating caspase-9. nih.gov

PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This cleavage is a classic hallmark of apoptosis and was observed in tetrandrine-treated cells. proquest.comnih.gov

DNA Fragmentation: The apoptotic process culminates in the fragmentation of nuclear DNA, which has been observed as DNA ladders in cells exposed to tetrandrine. proquest.com

Table 2: Key Molecular Events in Tetrandrine-Induced Apoptosis

| Pathway Component | Effect of Tetrandrine | Upstream/Downstream Event | Pathway |

|---|---|---|---|

| Bcl-2 | Downregulation | Loss of mitochondrial membrane integrity. | Intrinsic |

| Bax | Upregulation | Promotes cytochrome c release. spandidos-publications.com | Intrinsic |

| Cytochrome c | Release from mitochondria | Activates Apaf-1 and Caspase-9. nih.gov | Intrinsic |

| Caspase-9 | Activation | Cleavage of pro-caspase-9. proquest.comnih.gov | Intrinsic |

| Caspase-8 | Activation | Initiates extrinsic pathway signaling. nih.govspandidos-publications.com | Extrinsic |

| Caspase-3 | Activation | Cleavage of PARP and other cellular substrates. nih.govnih.gov | Execution |

| PARP | Cleavage | A hallmark of caspase-3 activation. proquest.comnih.gov | Execution |

Necrosis vs. Programmed Cell Death Research

Research distinguishes the cell death induced by tetrandrine as a programmed process, primarily apoptosis and autophagy-mediated cell death, rather than accidental necrosis. nih.gov Necrosis is a form of cell death that typically results from acute injury and leads to inflammation, whereas apoptosis is a controlled, non-inflammatory process. andreasastier.comptglab.com

Studies have shown that tetrandrine induces cell death even in apoptosis-resistant cell lines, suggesting an alternative programmed pathway, such as autophagic cell death. nih.gov This form of death is characterized by the massive accumulation of autophagosomes. The cell death induced by tetrandrine is independent of necrotic pathways. nih.gov While necrosis involves cell swelling and rupture, tetrandrine-induced death is characterized by the hallmarks of programmed cell death, including chromatin condensation, caspase activation, and the formation of apoptotic bodies without causing significant inflammation. nih.govandreasastier.com

Signal Transduction Pathway Inhibition and Modulation

NF-κB Signaling Pathway Research

Tetrandrine has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a feature of many cancers and inflammatory diseases.

In vitro studies have demonstrated that tetrandrine can block the activation of NF-κB induced by various stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). nih.govscirp.org The inhibitory mechanism of tetrandrine is attributed to its ability to prevent the degradation of IκBα, the cytoplasmic inhibitor of NF-κB. nih.govresearchgate.net By stabilizing IκBα, tetrandrine ensures that NF-κB remains sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. nih.govscirp.orgresearchgate.net This inhibition of the NF-κB pathway contributes to the anti-inflammatory and anti-proliferative effects of the compound. frontiersin.org

PI3K/Akt/mTOR Pathway Studies

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Research indicates that N'-Nor-D-tetrandrine can effectively suppress this pathway in various cancer cell models.

In studies involving gastric cancer cells (BGC-823 and MKN-45), treatment with the compound led to a dose-dependent inactivation of the PI3K/AKT/mTOR signaling pathway researchgate.net. This inhibition was associated with a reduction in cell proliferation, migration, and invasion researchgate.net. Similarly, in human osteosarcoma cells (143B and MG63), this compound was found to regulate the PTEN/Akt pathway, contributing to its anti-tumor effects abmole.com. Further research in endometrial cancer cells demonstrated that the compound could downregulate the protein expression ratios of p-Akt/Akt, suggesting an inhibitory effect on this signaling cascade guidetopharmacology.org.

| Cell Line | Observed Effect | Associated Outcome | Reference |

|---|---|---|---|

| BGC-823 and MKN-45 (Gastric Cancer) | Dose-dependent inactivation of PI3K/AKT/mTOR pathway | Suppressed proliferation, migration, and invasion | researchgate.net |

| 143B and MG63 (Osteosarcoma) | Regulation of PTEN/Akt pathway | Inhibition of cell proliferation, migration, and invasion | abmole.com |

| Ishikawa and HEC-1-B (Endometrial Cancer) | Decreased p-Akt/Akt protein expression ratio | Inhibition of cell proliferation and induction of apoptosis | guidetopharmacology.org |

MAPK Pathway Modulation (e.g., p38 MAPK, c-JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key players like p38 MAPK and c-Jun N-terminal kinase (JNK), is involved in cellular responses to a wide array of stimuli and plays a critical role in inflammation, apoptosis, and cell differentiation.

This compound has been shown to modulate MAPK signaling in a context-dependent manner. In U937 leukemia cells, the compound induced early oxidative stress that resulted in the activation of JNK, but not ERK or p38 MAPK researchgate.net. However, this JNK activation was found not to be directly involved in the apoptotic process induced by the compound researchgate.net. In contrast, other studies have linked its apoptotic effects to the activation of the p38 MAPK signaling pathway medchemexpress.com. In human osteosarcoma cells, this compound was observed to regulate the MAPK/Erk signaling pathway as part of its multi-target anti-cancer function abmole.com. Furthermore, in HT29 human colorectal adenocarcinoma cells, the compound affected the expression levels of phosphorylated ERK, JNK, and p38, indicating a broad modulation of the MAPK pathway selleckchem.com.

Wnt/β-catenin Signaling Research

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and is often dysregulated in various diseases, including cancer. Aberrant activation of this pathway can lead to uncontrolled cell proliferation.

In vitro studies have demonstrated that this compound is a potent inhibitor of the Wnt/β-catenin pathway. In human colorectal cancer cells, the compound was found to decrease the protein level of β-catenin, a central component of the pathway nih.gov. This inhibitory action is believed to be a key mechanism behind its anti-cancer effects in this context medchemexpress.comnih.gov. The compound's regulatory effect on Wnt signaling has also been observed in osteosarcoma cells abmole.com. Beyond cancer, in chondrocytes treated with IL-1β to mimic osteoarthritis conditions, this compound was shown to inhibit the Wnt/β-catenin signaling pathway, suggesting a potential protective role in cartilage researchgate.net.

Calcium Channel Modulation Research

This compound is well-characterized as a calcium channel blocker, a property that underlies many of its physiological effects. It modulates the influx of calcium ions (Ca²⁺), which are vital second messengers in numerous cellular processes.

The compound acts as a non-selective Ca²⁺ channel blocker mdpi.com. It has been demonstrated to inhibit both T-type and L-type calcium channel currents in neonatal rat ventricular cells in a concentration-dependent and reversible manner caymanchem.com. In cardiac sarcolemmal membrane vesicles, it interacts with the benzothiazepine-binding site of the Ca²⁺ entry blocker receptor complex, allosterically modulating ligand binding at other sites frontiersin.org. This action reversibly blocks inward Ca²⁺ currents through L-type Ca²⁺ channels frontiersin.org. Additionally, in certain cellular contexts, treatment with this compound can lead to an increase in intracellular Ca²⁺ concentration, which can trigger downstream signaling events leading to apoptosis guidetopharmacology.org.

| Channel Type | Cell/System Studied | Key Finding | Reference |

|---|---|---|---|

| L-type and T-type | Neonatal rat ventricular cells | Concentration-dependent and reversible inhibition of both channel currents | caymanchem.com |

| L-type | GH3 anterior pituitary cells | Reversible blockade of inward Ca²⁺ currents | frontiersin.org |

| General Ca²⁺ influx | Cardiac sarcolemmal membrane vesicles | Interacts with the benzothiazepine-binding site of the Ca²⁺ channel complex | frontiersin.org |

| Intracellular Ca²⁺ | NPC-TW 076 cells | Induces an increase in intracellular Ca²⁺ concentration | guidetopharmacology.org |

Reactive Oxygen Species (ROS) Generation and Scavenging Capacity

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell signaling and damage. This compound's interaction with ROS is complex, exhibiting both pro-oxidant and antioxidant activities depending on the cellular conditions and concentration.

At high concentrations (e.g., 10 μM), the compound has been shown to elevate ROS levels in Neuro 2a mouse neuroblastoma cells, leading to glutathione depletion and subsequent apoptosis mdpi.com. This pro-oxidant activity is a key mechanism for its cytotoxic effects in some cancer cells mdpi.com. For instance, it can induce ROS production in human nasopharyngeal carcinoma cells, contributing to apoptosis guidetopharmacology.org. Pre-treatment with the compound was also found to enhance H₂O₂-induced apoptosis in human keratinocytes, associated with an increased expression of ROS-associated proteins. Conversely, this compound is also reported to have antioxidant properties, which may contribute to its cytoprotective effects in other contexts.

Molecular Target Identification and Validation Research

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. Research has focused on how this compound interacts with specific enzymes, particularly those involved in apoptosis and cellular signaling.

Enzyme Inhibition Studies (e.g., Caspases, Kinases like PKC-α)

Caspases are a family of proteases that are essential for the execution of apoptosis. Multiple studies have confirmed that this compound can induce apoptosis through the activation of these enzymes. In U937 leukemia cells, its apoptotic effect involves caspase activation researchgate.net. Specifically, it has been shown to increase the expression of caspase-3, caspase-8, and caspase-9 in human keratinocytes.

In addition to activating caspases, this compound has been identified as an inhibitor of certain protein kinases. A significant finding is its role as a novel inhibitor of Protein Kinase C-alpha (PKC-α). Kinase profiling revealed that the compound potently inhibits PKC-α enzyme activity, and this inhibition is a key mechanism for inducing autophagy. The apoptotic response to this compound in U937 cells also requires the activity of PKC-delta, suggesting a complex interplay with the PKC family of kinases researchgate.net.

| Enzyme Family | Specific Enzyme | Effect | Cell Line | Reference |

|---|---|---|---|---|

| Caspases | Caspase-3 | Activation/Increased Expression | U937, HaCaT | researchgate.net |

| Caspase-8 | Increased Expression | HaCaT | ||

| Caspase-9 | Increased Expression | HaCaT | ||

| Protein Kinase C (PKC) | PKC-α | Inhibition | Breast Cancer Cells | |

| PKC-delta | Required for Activity | U937 | researchgate.net |

Protein-Protein Interaction Analysis

The primary molecular target and protein interaction identified for this compound (Fangchinoline) is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp). Studies indicate that this compound directly interacts with P-gp, which is central to its mechanism of reversing multidrug resistance. This interaction modulates the protein's function, leading to an inhibition of its drug-efflux capabilities. While comprehensive data on a wide range of protein-protein interactions are not extensively detailed, the binding to P-gp is a well-documented event that underpins its pharmacological activity in resistant cancer cells nih.govnih.govmdpi.com.

Gene Expression and miRNA Modulation

This compound (Fangchinoline) has been shown to modulate the expression of genes associated with multidrug resistance. Specifically, its activity is linked to the downregulation of the gene encoding for P-glycoprotein (ABCB1). In vitro studies have demonstrated that treatment with this compound leads to a significant, concentration-dependent reduction in P-gp expression in multidrug-resistant cancer cell lines nih.govmdpi.com. This effect on gene expression is a key component of its ability to resensitize cancer cells to chemotherapeutic agents. The current body of research does not provide specific details on its modulation of microRNAs (miRNAs).

| Cell Line | Treatment | Effect on Gene/Protein Expression | Reference |

|---|---|---|---|

| Caco-2, CEM/ADR5000 | This compound (Fangchinoline) | Significantly reduced P-gp expression in a concentration-dependent manner. | nih.gov |

Mechanisms of Multidrug Resistance Reversal (In Vitro)

The overexpression of ABC transporters is a primary cause of multidrug resistance (MDR) in cancer cells, limiting the efficacy of chemotherapy nih.gov. This compound (Fangchinoline) has been identified as a potent agent for reversing this resistance.

P-glycoprotein (P-gp/ABCB1) Inhibition and Expression Modulation

The principal mechanism by which this compound (Fangchinoline) reverses multidrug resistance is through the direct inhibition and downregulation of P-glycoprotein (P-gp/ABCB1) nih.govnih.gov. P-gp functions as an energy-dependent efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness mdpi.com.

This compound exhibits a significant synergistic cytotoxic effect when used in combination with common P-gp substrate chemotherapeutics, such as doxorubicin and paclitaxel, in resistant cancer cells nih.govmdpi.com. For instance, in P-gp-positive HCT15 cells, 3.0 µM of this compound reduced the concentration of paclitaxel required to achieve 50% inhibition of cell growth by approximately 1900-fold nih.gov. This potentiation of cytotoxicity is a direct result of P-gp inhibition. Furthermore, as noted in section 4.3.3, the compound also decreases the expression of P-gp, providing a dual mechanism for overcoming resistance nih.gov.

| Cell Line | Chemotherapeutic Agent | This compound (Fangchinoline) Concentration | Fold-Reduction in EC50 | Reference |

|---|---|---|---|---|

| HCT15 (P-gp-positive) | Paclitaxel | 3.0 µM | ~1900 | nih.gov |

| HCT15 (P-gp-positive) | Actinomycin D | 3.0 µM | 45.9 | nih.gov |

| MDR Caco-2, CEM/ADR5000 | Doxorubicin | Not specified | Significant synergistic cytotoxicity | nih.gov |

Multidrug Resistance-Associated Protein (MRP1, MRP7) Modulation

While the effects of this compound (Fangchinoline) on P-glycoprotein are well-documented, its impact on other ABC transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Multidrug Resistance-Associated Protein 7 (MRP7), is not as thoroughly characterized in the available scientific literature. The primary focus of existing research has been on the P-gp-mediated resistance pathway.

Impact on Drug Efflux and Intracellular Accumulation

A direct consequence of P-gp inhibition by this compound (Fangchinoline) is the suppression of drug efflux and a corresponding increase in the intracellular accumulation of chemotherapeutic agents nih.govmdpi.com. In vitro experiments using fluorescent P-gp substrates, such as rhodamine 123, have visually and quantitatively demonstrated this effect. Treatment with this compound leads to increased retention of rhodamine 123 within MDR cancer cells, confirming the inhibition of the P-gp efflux pump nih.gov. This enhanced intracellular drug concentration allows the cytotoxic agents to reach and act on their intended targets, thereby restoring their therapeutic efficacy nih.govmdpi.com.

| Cell Lines | P-gp Substrate | Effect of this compound (Fangchinoline) | Reference |

|---|---|---|---|

| Caco-2, CEM/ADR5000 | Rhodamine 123 | Increased intracellular accumulation and inhibited efflux. | nih.gov |

| MDR1-MDCK II | Paclitaxel | Decreased efflux. | mdpi.com |

Despite extensive searches for preclinical pharmacological activities of this compound, specific and detailed information focusing solely on this chemical compound's efficacy in disease-relevant cell lines (antiproliferative, anti-migratory, anti-invasive, effects on angiogenesis-related processes) and in animal models (xenograft models for tumor growth inhibition, studies on metastasis amelioration) could not be found within the provided search results. The available literature predominantly discusses the pharmacological activities of Tetrandrine (TET), a related but distinct bisbenzylisoquinoline alkaloid, and its various derivatives.

While this compound has a confirmed presence in chemical databases oncotarget.comdovepress.com, detailed preclinical data specifically attributed to this compound, as per the requested outline, were not identified. The comprehensive body of research found pertains to Tetrandrine's broad spectrum of anti-tumor effects, including its ability to inhibit proliferation, angiogenesis, migration, and invasion, and its efficacy in xenograft models oncotarget.comdovepress.comqmul.ac.ukfrontiersin.orgspandidos-publications.complos.orgnih.govnih.govnih.govscienceopen.comresearchgate.netspandidos-publications.comacs.orgnih.govspandidos-publications.comnih.govrjpbr.comresearchgate.netnih.govwikipedia.orgnih.govnih.govnih.govamegroups.cndovepress.comnih.govexplorationpub.commdpi.comnih.govnih.govnih.govaging-us.commdpi.comwindows.net. However, these findings are explicitly linked to Tetrandrine and not to this compound.

Preclinical Pharmacological Activities in Vitro and in Vivo Models

In Vivo Efficacy Studies in Animal Models

Research in Models of Inflammatory Conditions

Detailed preclinical research specifically on N'-Nor-D-tetrandrine in models of inflammatory conditions is not provided in the available search results. Studies on inflammatory conditions predominantly feature D-tetrandrine, which has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory factors and modulating signaling pathways in various preclinical models wikipedia.orgplos.orgpsu.edunih.govfrontiersin.org.

Neuroprotective Effects in Animal Models of Neurological Disorders

Specific neuroprotective effects of this compound in animal models of neurological disorders are not detailed in the provided information. Research in this area primarily highlights D-tetrandrine's neuroprotective properties, such as its ability to reduce neuronal necrosis and pathological damage in models of vascular dementia nih.govsemanticscholar.org.

Combination Therapy Research in Preclinical Animal Models

Information regarding combination therapy research specifically with this compound in preclinical animal models is not available in the provided search results. Preclinical studies on combination therapies, particularly in cancer models, have widely investigated D-tetrandrine for its synergistic antitumour activity when combined with other agents psu.eduresearchgate.netnih.govd-nb.infonih.govnih.govmdpi.com.

Immunomodulatory Effects in Preclinical Systems

Detailed immunomodulatory effects of this compound in preclinical systems are not reported in the provided literature. D-tetrandrine has been shown to possess immunomodulatory effects, including the regulation of cytokine production and inhibition of inflammatory cell proliferation and differentiation in various in vitro and in vivo studies wikipedia.orgpsu.edunih.govomicsonline.orgfrontiersin.org.

Radiosensitization Studies in Preclinical Models

Specific radiosensitization studies focusing on this compound in preclinical models are not found in the provided search results. The available research extensively describes D-tetrandrine's capacity to enhance radiosensitivity in various cancer cell lines and xenograft tumor models, often through mechanisms involving cell cycle arrest abrogation and induction of apoptosis nih.govnih.govnih.govtandfonline.comtandfonline.comnih.gov.

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Structural Features for Biological Activity

D-tetrandrine, the structural precursor to N'-Nor-D-tetrandrine, is a complex bis-benzylisoquinoline alkaloid with two tertiary nitrogen atoms within its isoquinoline (B145761) rings wikipedia.orgfrontiersin.org. These nitrogen atoms are basic and serve as primary sites for derivatization, including the demethylation that yields this compound frontiersin.org. The presence of multiple methoxyl groups on the benzene (B151609) rings of D-tetrandrine contributes to its electron-rich nature, with electron cloud density varying across positions, notably at C-5, C-14, C-5', and C-12 frontiersin.org.

The biological activities of D-tetrandrine, such as its anti-inflammatory and immunosuppressive properties, have been linked to its ability to inhibit calcium channels wikipedia.orgbiocrick.comguidetopharmacology.org. Comparative studies between D-tetrandrine and its analog berbamine (B205283), which differ by a single substitution in a side chain, have provided insights into SAR, indicating that subtle structural variations can significantly impact pharmacological effects, such as suppressive effects on neutrophil adherence and locomotion, or inhibition of NK cell cytotoxicity biocrick.com. The "nor" modification in this compound, specifically the removal of a methyl group from a nitrogen, directly alters the basicity and steric environment around this crucial site, thereby influencing its interactions with biological targets.

Rational Design of this compound Derivatives and Analogues

Rational design of this compound derivatives and analogues typically involves modifying key positions on the core structure to improve desired pharmacological properties. Given that this compound is a demethylated form, modifications at the nitrogen atoms are particularly relevant, alongside established modification sites on the D-tetrandrine scaffold.

The introduction of specific functional groups has been shown to significantly modulate the biological activity and physicochemical properties of tetrandrine (B1684364) derivatives, which can be directly translated to this compound as a structural scaffold.

Amino Acid Substituents : N14-amino acid-substituted D-tetrandrine derivatives have been designed to enhance anticancer effects and aqueous solubility mdpi.com. For instance, a series of 14-N-amino acid-substituted D-tetrandrine derivatives demonstrated improved antiproliferative activity against human colorectal cancer (HCT-15) cells mdpi.com. Compound 16, an L-proline derivative, exhibited an IC50 value of 0.57 µM against HCT-15 cells, representing a more than 10-fold improvement compared to D-tetrandrine (IC50 = 6.12 µM) mdpi.com. This modification also led to a 5-fold increase in aqueous solubility mdpi.com.

Sulfonate Substituents : The incorporation of sulfonate groups, particularly at the C-14 position, has been explored to improve D-tetrandrine's properties. These groups are known to enhance bioavailability and provide hydrogen bond acceptors, which can strengthen ligand-protein interactions nih.gov. A class of C14-sulfonate-D-tetrandrine derivatives showed significantly enhanced anti-hepatocellular carcinoma (HCC) activity frontiersin.orgnih.gov. Compound 33, a 5-chlorothiazole (B1590928) sulfonate derivative, displayed the most potent inhibitory activity against four HCC cell lines, with IC50 values ranging from 1.65 to 2.89 µM frontiersin.org.

The following table summarizes the enhanced antiproliferative activities of selected D-tetrandrine derivatives with amino acid and sulfonate substituents.

| Compound Type | Modification Site | Substituent Example | Cell Line | IC50 (µM) | Fold Improvement vs. Tetrandrine | Reference |

| Amino Acid Derivative | N14 | L-proline (Compound 16) | HCT-15 | 0.57 | >10 | mdpi.com |

| Sulfonate Derivative | C14 | 5-chlorothiazole sulfonate (Compound 33) | HepG-2 | 1.65 | - | frontiersin.org |

| Sulfonate Derivative | C14 | 5-chlorothiazole sulfonate (Compound 33) | SMMC-7721 | 2.89 | - | frontiersin.org |

| Sulfonate Derivative | C14 | 5-chlorothiazole sulfonate (Compound 33) | QGY-7701 | 1.77 | - | frontiersin.org |

| Sulfonate Derivative | C14 | 5-chlorothiazole sulfonate (Compound 33) | SK-Hep-1 | 2.41 | - | frontiersin.org |

The position of chemical modification on the D-tetrandrine scaffold significantly influences the resulting biological activity, providing critical insights for this compound analog design.

C-5 Position : Substitution at the C-5 position of D-tetrandrine has been shown to increase its antitumor activity frontiersin.orgtsijournals.com. For example, the introduction of an aromatic ring group at C-5 via Suzuki-Miyaura cross-coupling reactions resulted in derivatives with significantly enhanced antiproliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines frontiersin.org. Some C-5 substituted derivatives exhibited over 10-fold enhancement in anti-proliferative activity for A549 cells compared to D-tetrandrine tsijournals.com.

C-14 Position : The C-14 position is another frequently targeted site for derivatization nih.govmdpi.com. As discussed above, both amino acid and sulfonate modifications at C-14 have yielded derivatives with improved anticancer efficacy and solubility frontiersin.orgmdpi.comnih.gov. The ability to introduce various groups at this position highlights its flexibility for SAR exploration.

The following table presents examples of positional effects on antiproliferative activity.

| Modification Site | Derivative Type | Cell Line | IC50 (µM) | Reference |

| C-5 | Aryl-substituted | A549 | ~2.07 (Compound 1) | tsijournals.com |

| C-14 | Amino acid-substituted (Compound 16) | HCT-15 | 0.57 | mdpi.com |

| C-14 | Sulfonate-substituted (Compound 33) | HepG-2 | 1.65 | frontiersin.org |

Computational Approaches in SAR (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational methods are integral to modern SAR studies, providing insights into molecular interactions and predicting the behavior of novel compounds.

Molecular Docking : This technique is used to predict the binding modes and affinities of small molecules, such as D-tetrandrine and its derivatives, to target proteins. Molecular docking studies have been employed to investigate the mechanism of D-tetrandrine against tumor chemoresistance, revealing favorable binding energies with key proteins like Serine/threonine-protein kinase (MTOR), Proto-oncogene tyrosine-protein kinase (SRC), and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PIK3CA) researchgate.net. These insights help in understanding how structural modifications might alter binding to specific targets.

Molecular Dynamics Simulation : While not explicitly detailed for this compound in the provided search results, molecular dynamics simulations are commonly used in conjunction with docking to study the dynamic behavior of ligand-protein complexes and the stability of binding poses over time. This approach can further refine SAR by providing a more comprehensive understanding of the conformational changes and energetic contributions of different substituents.

DNA Binding Studies : Molecular modeling studies have been conducted to elucidate the binding mode of bis-N-substituted D-tetrandrine derivatives to double-stranded DNA (dsDNA). It has been hypothesized that D-tetrandrine fits into the major groove of dsDNA, and N-substitutions, which introduce positive charges, can facilitate the recognition of nucleic acids via the phosphate (B84403) backbone acs.org. This highlights how modifications to the nitrogen atoms, relevant to this compound, can impact DNA-binding properties.

Development of High-Throughput Screening Assays for Derivatives

The development of high-throughput screening (HTS) assays is crucial for efficiently evaluating the biological activity of large libraries of this compound derivatives and analogues. HTS allows for the automated testing of numerous chemical compounds against specific biological targets, enabling rapid identification of "hits" or "leads" for further optimization in drug discovery bmglabtech.com.

HTS platforms are widely utilized in the pharmaceutical industry, leveraging robotics and automation to quickly assess the biological or biochemical activity of a vast number of molecules bmglabtech.com. These platforms are capable of screening compound libraries in miniaturized formats, such as 384-well or 1,536-well microtiter plates nuvisan.com. Various HTS-compatible cell-based assays can be developed, including classical end-point assays (e.g., reporter gene assays, second messenger assays, protein degradation assays) and kinetic readouts, using advanced technologies like TR-FRET/HTRF, luminescence, and fluorescence intensity nuvisan.com. The integration of HTS with computational SAR data mining methods allows for a systematic assessment of structure-activity relationships across diverse compound sets, accelerating the identification of promising drug candidates csmres.co.uk.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Detailed and specific preclinical ADME studies focusing solely on N'-Nor-D-tetrandrine in animal models are not extensively reported in the readily available scientific literature. Most comprehensive ADME data pertain to its parent compound, Tetrandrine (B1684364).

Tissue Distribution Studies in Animal Models

Specific tissue distribution studies for this compound as an isolated compound in animal models are not widely documented in the provided research. Challenges in distinguishing between isomeric demethylated tetrandrine metabolites, such as O-demethylated or N-demethylated forms, through certain analytical methods like LC separation and in situ tandem mass spectrometry, can hinder the precise delineation of its spatial distribution in tissues. guidetopharmacology.org

Metabolic Pathway Identification in Preclinical Systems

This compound is identified as a metabolite of Tetrandrine. frontiersin.orgnih.gov The formation of this compound from Tetrandrine is likely a result of N-demethylation, a common metabolic pathway for compounds containing amine groups. The systemic clearance of Tetrandrine, its parent compound, has been primarily attributed to hepatic metabolism, with significant contributions from cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. nih.gov While this indicates the enzymatic processes involved in the formation of this compound, the subsequent metabolic pathways or fate of this compound itself in preclinical systems are not extensively detailed in the provided literature.

Pharmacodynamic Biomarker Identification in Preclinical Research

The identification of specific pharmacodynamic biomarkers for this compound in preclinical research is not extensively detailed in the provided sources. Pharmacodynamic biomarkers are crucial for assessing a drug's biological response and target engagement. While the pharmacodynamic effects of its parent compound, Tetrandrine, have been investigated in various preclinical contexts, including its impact on inflammatory pathways and its potential as an anticancer agent, these effects are attributed to Tetrandrine itself and not specifically to its this compound metabolite.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling is a valuable tool for predicting drug behavior across different species and populations. In the context of Tetrandrine and its metabolites, PBPK modeling efforts have primarily focused on the parent compound, Tetrandrine, to predict its distribution, particularly to target tissues like the lungs, and to understand interspecies variations. nih.gov There is no specific mention in the provided literature of PBPK modeling being applied to this compound as a distinct entity for preclinical prediction.

Advanced Analytical Methodologies for Research

Quantitative Analytical Techniques for N'-Nor-D-tetrandrine and Metabolites in Biological Matrices (Preclinical)

Quantitative analysis in biological matrices, such as plasma, is fundamental to pharmacokinetic studies. Highly sensitive and selective methods are required to accurately measure the low concentrations of this compound and its metabolites that are typically present.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the bioanalysis of complex molecules like this compound due to its high sensitivity and specificity. A rapid and sensitive LC-MS/MS method has been developed for the determination of the parent compound, tetrandrine (B1684364), in rat plasma, which is directly applicable to its derivatives. nih.gov This method involves a liquid-liquid extraction for sample preparation, followed by separation on a C18 column. nih.gov

Detection is performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For tetrandrine, the transition m/z 623.0 → 381.0 is used for quantification. nih.gov This approach allows for a lower limit of quantification (LLOQ) of 5 ng/mL in rat plasma, demonstrating good linearity over a concentration range of 5-2,000 ng/mL. nih.gov The high efficiency of modern ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS/MS) systems can achieve analysis times as short as 4 minutes per sample. bohrium.com

Table 1: Example LC-MS/MS Parameters for Tetrandrine Analysis in Rat Plasma

| Parameter | Value | Source |

|---|---|---|

| Chromatography | ||

| Column | Dikma C18 | nih.gov |

| Mobile Phase | Acetonitrile-methanol-ammonium formate (20mM, 0.3% formic acid) (20:30:50, v/v/v) | nih.gov |

| Flow Rate | 0.4 mL/min | bohrium.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor → Product Ion | m/z 623.0 → 381.0 | nih.gov |

| Performance | ||

| Linearity Range | 5 - 2,000 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is another robust technique for the quantification of this compound. Reversed-phase HPLC methods are commonly developed for tetrandrine and related alkaloids. nih.govnricm.edu.tw A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent, like methanol or acetonitrile, and an aqueous buffer. nih.govnricm.edu.tw For instance, a mobile phase of methanol-water (80:20) containing a small percentage of triethylamine has been used effectively. nih.gov

Detection is often performed at a wavelength of around 280-282 nm, where bisbenzylisoquinoline alkaloids exhibit strong UV absorbance. nih.govnricm.edu.tw These HPLC methods demonstrate good linearity, with linear ranges reported from 0.289 µg/mL to 4.618 µg/mL for tetrandrine in human plasma. nih.gov The average recovery rate for such methods is typically high, around 95.8%, with coefficients of variation for precision being less than 5%. nih.gov

Table 2: Example HPLC Method Parameters for Tetrandrine Analysis

| Parameter | Value | Source |

|---|---|---|

| Chromatography | ||

| Column Type | C18 | nih.gov |

| Mobile Phase | Methanol-water (80:20) with 0.03% triethylamine | nih.gov |

| Detection | ||

| Detector | UV | nricm.edu.tw |

| Wavelength | 282 nm | nih.gov |

| Performance | ||

| Linearity Range | 0.289 - 4.618 µg/mL | nih.gov |

| Average Recovery | 95.8% | nih.gov |

Spectroscopic and Spectrometric Methods for Structural Elucidation of Research Compounds

The definitive identification and structural elucidation of this compound and any novel metabolites or derivatives require a combination of spectroscopic and spectrometric techniques. Mass spectrometry (MS), particularly high-resolution mass spectrometry, provides precise mass measurements to determine the elemental composition. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is indispensable for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule. researchgate.net Other spectroscopic methods like Infrared (IR) spectroscopy can identify functional groups present in the molecule, while Ultraviolet (UV) spectroscopy provides information about the chromophoric system. researchgate.net The combined data from these techniques allows for the unambiguous confirmation of the compound's chemical structure. researchgate.net

Chromatographic Separations for Compound Purity and Identification in Research

Ensuring the purity of a research compound like this compound is critical for the accuracy of preclinical studies. Chromatographic techniques are the primary methods used for both purification and purity assessment. Preparative HPLC and reversed-phase flash chromatography are effective for isolating and purifying bisbenzylisoquinoline alkaloids from complex mixtures. researchgate.net

For purity analysis and identification, analytical HPLC is the standard method. nricm.edu.tw A reversed-phase HPLC method can be developed to separate the target compound from related alkaloids and potential impurities. nricm.edu.tw For example, a method was successfully developed to separate tetrandrine, fangchinoline (B191232), cyclanoline, and oblongine within 45 minutes using a reversed-phase column and a gradient elution. nricm.edu.tw The purity of the isolated compound is then typically determined by calculating the peak area percentage from the resulting chromatogram.

Bioanalytical Method Validation for Preclinical Studies

Before a bioanalytical method can be used for preclinical sample analysis, it must be thoroughly validated to ensure its reliability. nih.govnih.gov Method validation is a process that confirms the analytical procedure is suitable for its intended purpose. nih.gov The fundamental criteria for validating a bioanalytical method include selectivity, accuracy, precision, linearity, recovery, and stability. nih.gov

Selectivity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix. nih.gov

Accuracy: This measures the closeness of the determined value to the nominal concentration. For tetrandrine, intra- and inter-day accuracy has been reported to be within -7.6% to 10.3%. nih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV), with values for tetrandrine analysis reported between 2.0-9.2%. nih.gov

Linearity and Range: This establishes the concentration range over which the method is accurate and precise. nih.gov

Recovery: This is the efficiency of the extraction procedure for the analyte from the biological matrix. nih.gov

Stability: The stability of the analyte must be evaluated under various conditions that reflect the handling and storage of preclinical samples, including freeze-thaw cycles and long-term storage. nih.gov

A successfully validated method ensures that the quantitative data generated from preclinical studies are accurate and reproducible. nih.govnih.gov

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Example Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to measure the analyte unequivocally in the presence of endogenous components. | No significant interfering peaks at the retention time of the analyte. |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Linearity | Proportionality of the analytical response to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Recovery | The efficiency of the sample extraction process. | Should be consistent, precise, and reproducible. |

| Stability | Chemical stability of the analyte in the biological matrix under specific conditions. | Analyte concentration should remain within ±15% of the initial value. |

Challenges and Future Research Directions

Elucidating Underexplored Molecular Mechanisms

While research has identified several key mechanisms of Tetrandrine (B1684364), many of its molecular interactions remain underexplored. The compound is known to modulate a wide array of signaling pathways, but a comprehensive understanding of its primary targets and off-target effects is still needed. Future research should prioritize the complete elucidation of how Tetrandrine interacts with cellular components to exert its diverse pharmacological effects.

Key areas for investigation include:

Signaling Pathway Crosstalk: Tetrandrine is known to influence multiple signaling pathways, including PI3K/Akt/mTOR, MAPK/Erk, Wnt, and NF-kappa B. nih.govresearchgate.nettandfonline.com The intricate crosstalk between these pathways upon Tetrandrine administration is not fully understood. A deeper investigation into these interactions could reveal synergistic therapeutic effects or potential mechanisms of resistance.

Direct Protein Binding: Studies have shown that Tetrandrine can directly bind to proteins like the nuclear receptor 4A1 (NR4A1), acting as an antagonist. mdpi.com Identifying the full spectrum of its protein binding partners is crucial. Techniques such as thermal shift assays and affinity chromatography coupled with mass spectrometry could uncover novel targets, providing new insights into its anti-cancer and anti-inflammatory properties.

Epigenetic Modifications: The influence of Tetrandrine on the epigenome is a largely unexplored frontier. Research is needed to determine if Tetrandrine can alter DNA methylation patterns, histone modifications, or the expression of non-coding RNAs, which could explain its long-term effects on cellular function and disease progression.

| Signaling Pathway | Observed Effect of Tetrandrine | Reference |

| NF-kappa B | Inhibition of signal-induced activation. | nih.gov |

| PI3K/Akt/mTOR | Downregulation of the pathway, inhibiting proliferation. | nih.gov |

| MAPK/Erk | Regulation of the pathway in osteosarcoma cells. | tandfonline.com |

| Wnt/β-catenin | Inhibition of signaling. | nih.gov |

| P-glycoprotein (P-gp) Efflux | Inhibition of P-gp-mediated drug efflux, reversing multidrug resistance. | nih.goviiarjournals.org |

Addressing Research Gaps in Specific Biological Activities

The pharmacological profile of Tetrandrine is broad, with activities including anti-inflammatory, anti-fibrotic, anti-cancer, and cardiovascular protective effects. nih.gov However, the depth of research across these areas is uneven. Significant gaps remain in understanding its potential for specific therapeutic applications.

Neurodegenerative Diseases: The anti-inflammatory and antioxidant properties of Tetrandrine suggest a potential role in neurodegenerative diseases like Parkinson's or Alzheimer's. However, dedicated studies exploring its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways are lacking.

Viral Infections: While some natural alkaloids have shown antiviral properties, the efficacy of Tetrandrine against a broad range of viruses has not been systematically investigated. nih.gov Research into its mechanisms against viral entry, replication, and host inflammatory response is a promising, yet underdeveloped, area.

Metabolic Disorders: The role of Tetrandrine in modulating metabolic pathways related to diabetes and obesity is another research gap. Its effects on insulin signaling, glucose metabolism, and lipid accumulation warrant further investigation to assess its potential as a treatment for metabolic syndrome.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

The reliability of preclinical data is paramount for successful clinical translation. While traditional 2D cell cultures and xenograft models have provided valuable initial data, they often fail to fully recapitulate the complexity of human disease. nih.govresearchgate.net The development and utilization of more sophisticated preclinical models are essential for accurately evaluating the efficacy and mechanisms of Tetrandrine.

Patient-Derived Xenografts (PDX): PDX models, which involve transplanting fresh tumor tissue from a patient into immunodeficient mice, better maintain the genetic and epigenetic characteristics of the original tumor. mdpi.com Employing PDX models would offer more clinically relevant insights into Tetrandrine's anti-cancer efficacy and help identify biomarkers for patient stratification. mdpi.com

3D Organoid Cultures: Three-dimensional organoids derived from patient stem cells or tumors can mimic the architecture and cellular heterogeneity of human organs and tissues. nih.gov These models would be invaluable for studying the effects of Tetrandrine on tumor microenvironments, cell-cell interactions, and drug penetration in a more realistic in vitro setting.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to carry specific genetic mutations that drive spontaneous tumor formation, closely mirroring human cancer development. mdpi.com These models are crucial for studying the effect of Tetrandrine on tumorigenesis, progression, and metastasis in an immunocompetent system.

| Preclinical Model | Application in Tetrandrine Research | Reference |

| Human MDR Cell Lines (e.g., KBv200) | In vitro studies on the reversal of P-glycoprotein-mediated drug resistance. | nih.goviiarjournals.org |

| Pancreatic Cancer Cell Lines (e.g., Panc-1) | In vitro investigation of apoptosis induction and inhibition of NR4A1. | mdpi.com |

| Hepatocellular Carcinoma Cells (e.g., SMMC7721) | In vitro evaluation of cell proliferation, apoptosis, and cell cycle arrest. | nih.gov |

| Xenograft Mouse Models | In vivo evaluation of antitumor activity and potentiation of chemotherapy. | mdpi.comnih.govnih.gov |

Strategies for Overcoming Research Limitations (e.g., Improving Aqueous Solubility for Research Applications)

A significant barrier to both research and clinical application of Tetrandrine is its poor water solubility and consequently, low bioavailability. nih.govresearchgate.net These physicochemical properties limit its administration routes and therapeutic efficacy. Addressing this limitation is a critical area for future development.

Nanotechnology-Based Drug Delivery: Encapsulating Tetrandrine in nanocarriers has shown great promise. Strategies include the development of nanocrystals and self-nanoemulsifying drug delivery systems (SNEDDS), which can significantly increase the dissolution rate and oral bioavailability. eurekaselect.comnih.govnih.gov Further research into targeted nanoparticles could also reduce off-target toxicity. researchgate.net

Structural Modification: Chemical modification of the Tetrandrine molecule is another viable strategy. Creating salts or prodrugs can improve its solubility and pharmacokinetic profile. nih.gov However, any modification must be carefully evaluated to ensure that the pharmacological activity of the parent compound is retained or enhanced. nih.gov

Co-crystallization: The formation of co-crystals with pharmaceutically acceptable co-formers is an emerging technique to enhance the solubility and dissolution of poorly soluble drugs. This approach modifies the physicochemical properties without altering the chemical structure of the active compound.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

To gain a holistic understanding of Tetrandrine's biological effects, an integrated "omics" approach is necessary. These high-throughput technologies can provide a comprehensive snapshot of the molecular changes induced by the compound.

Genomics and Transcriptomics: RNA sequencing can reveal the global changes in gene expression in response to Tetrandrine, helping to identify novel pathways and regulatory networks affected by the drug.

Proteomics: Analyzing the proteome can identify which proteins are differentially expressed or post-translationally modified after Tetrandrine treatment, offering direct insights into its mechanism of action and potential biomarkers of response.

Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with Tetrandrine can uncover alterations in metabolic pathways, which may be linked to its therapeutic effects or toxicity. Network pharmacology, an approach that combines these data, has already been used to predict targets and mechanisms for Tetrandrine in hepatocellular carcinoma. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction